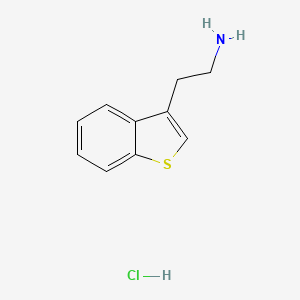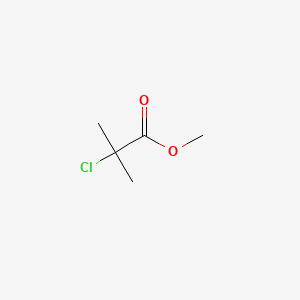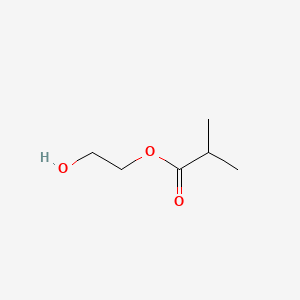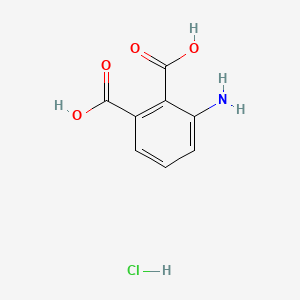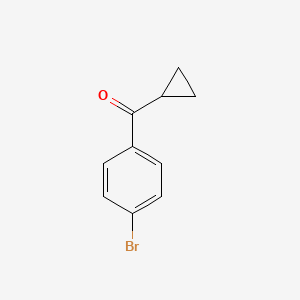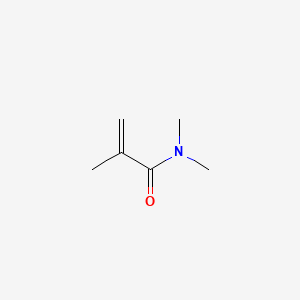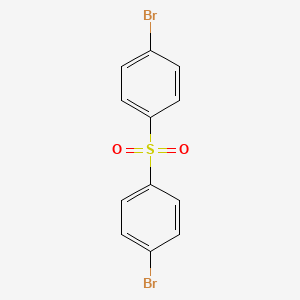
4,4'-双(溴苯基)砜
描述
Synthesis Analysis
Bis(p-bromophenyl) sulfone and its derivatives are synthesized through various chemical routes, including nucleophilic substitution reactions and direct sulfonation processes. A notable example includes the synthesis of novel side-chain-sulfonated aromatic diamines from bis[4-(4-aminophenoxy)-2-(3-sulfobenzoyl)]phenyl sulfone, which are utilized to produce sulfonated copolyimides with high stability and good solubility in common aprotic solvents (Chen et al., 2006). Additionally, electropolymerization behavior of bis(oligothienyl) sulfides indicates the chemical versatility and potential for generating polymeric materials with specific electronic properties (Chahma et al., 2005).
Molecular Structure Analysis
The molecular structure of bis(p-bromophenyl) sulfone derivatives significantly influences their chemical reactivity and physical properties. Studies on acyclic sulfur−nitrogen compounds, for example, have revealed detailed insights into the molecular structures of various sulfone compounds, demonstrating extensive electron delocalization and the impact of structural features on bond lengths and stability (Haas et al., 1996).
Chemical Reactions and Properties
Bis(p-bromophenyl) sulfone undergoes various chemical reactions, including oxidation and electropolymerization, leading to the formation of complex molecules and polymers with unique properties. The oxidation of bis(3-bromo-1-chloro-1-propen-2-yl) sulfide and selenide, for example, affords previously unknown sulfoxides, selenoxides, and sulfones, showcasing the reactivity of bis(p-bromophenyl) sulfone derivatives in producing functionally diverse compounds (Martynov et al., 2016).
Physical Properties Analysis
The physical properties of bis(p-bromophenyl) sulfone derivatives, such as solubility, thermal stability, and mechanical strength, are crucial for their application in material science. Sulfonated polyimides derived from bis(p-bromophenyl) sulfone show good solubility in common solvents and exhibit high proton conductivity, making them suitable for use in fuel cell membranes (Guo et al., 2002).
Chemical Properties Analysis
The chemical properties of bis(p-bromophenyl) sulfone, such as reactivity towards nucleophiles, electrophiles, and its behavior in polymerization reactions, underpin its utility in synthesizing advanced materials. The synthesis and electropolymerization behavior of bis(oligothienyl) sulfides, as mentioned earlier, highlight the potential of bis(p-bromophenyl) sulfone derivatives in creating heteroaromatic poly(p-phenylene sulfide) analogs with tailored properties (Chahma et al., 2005).
科学研究应用
药物研究
4,4'-双(溴苯基)砜由于其独特的化学性质在药物研究中得到应用 . 它可以作为合成各种药物化合物的结构单元 .
化学合成
该化合物经常用作化学合成中的试剂 . 它具有两个溴原子,使其成为良好的亲电子试剂,能够参与各种类型的反应 .
材料科学
在材料科学中,4,4'-双(溴苯基)砜可用于生产高性能聚合物 . 这些聚合物在电子和航空航天等各个行业都有应用 .
环境科学
虽然不是主要应用,但了解4,4'-双(溴苯基)砜在环境中的行为至关重要。 研究可能集中在其降解及其使用对环境的潜在影响 .
生物化学
在生物化学中,4,4'-双(溴苯基)砜可能用作探针来研究生物系统 . 它的反应性和可检测性使其成为此类应用的候选者 .
分析化学
4,4'-双(溴苯基)砜可作为分析化学中的标准品或试剂 . 其良好的特征性质使其可用于校准和方法开发 .
工业应用
在工业中,4,4'-双(溴苯基)砜可用于合成染料、荧光增白剂和某些类型的塑料 .
物理化学
对4,4'-双(溴苯基)砜的研究有助于我们了解物理化学。 其性质可用于检验理论和模型,特别是与亲电芳香取代相关的理论和模型 .
安全和危害
未来方向
Sulfones like Bis(p-bromophenyl) sulfone are versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials . They have found various applications in diverse fields such as agrochemicals, pharmaceuticals, and polymers . The future directions in the research and application of sulfones will likely continue to expand in these areas.
属性
IUPAC Name |
1-bromo-4-(4-bromophenyl)sulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNABJXQGRVIRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174489 | |
| Record name | Sulfone, bis(p-bromophenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2050-48-8 | |
| Record name | 1,1′-Sulfonylbis[4-bromobenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfone, bis(p-bromophenyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(p-bromophenyl) sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43047 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfone, bis(p-bromophenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMOPHENYL SULFONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(4-bromophenyl) sulfone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN4FG8X88N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of Bis(4-bromophenyl) sulfone and how does it relate to its potential applications?
A1: Bis(4-bromophenyl) sulfone exhibits a molecular structure where two bromobenzene rings are connected via a sulfone group []. This structure contributes to its functionality as a monomer in polymerization reactions. For instance, it can react with thiolate monomers to synthesize various poly(arylene sulfide)s, including block copolymers []. This versatility makes it valuable in material science for developing polymers with tailored properties.
Q2: How does the substitution of chlorine with bromine in Bis(4-bromophenyl) sulfone affect its physical properties compared to its chlorinated analog?
A2: Replacing chlorine with bromine in Bis(4-bromophenyl) sulfone, forming Bis(4-chlorophenyl) sulfone, significantly impacts its structural dynamics. While Bis(4-chlorophenyl) sulfone exhibits an incommensurate phase transition driven by a soft phonon mode at 148 K, deuterated Bis(4-bromophenyl) sulfone shows a similar dynamic process within the 157-148 K range but does not undergo a phase transition or symmetry change below 148 K []. This difference highlights the role of halogen substitution in influencing molecular interactions and solid-state behavior.
Q3: What analytical techniques are typically employed to characterize Bis(4-bromophenyl) sulfone and its polymeric derivatives?
A3: Characterization of Bis(4-bromophenyl) sulfone and its derived polymers employs various techniques. Single-crystal X-ray diffraction can be used to determine the crystal structure of Bis(4-bromophenyl) sulfone []. In the context of polymer synthesis, hot-stage microscopy helps study melting ranges, while gel permeation chromatography aids in determining molar masses. Compositional analysis relies on infrared (IR) and proton nuclear magnetic resonance (1H NMR) spectroscopy, confirming the polymer structure and providing insights into the degree of polymerization of individual blocks []. These combined techniques provide a comprehensive understanding of the material's properties and behavior.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







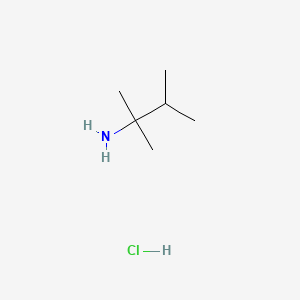

![4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide](/img/structure/B1266354.png)

